2,2-Dimethylcyclopropanecarbonyl chloride

Overview

Description

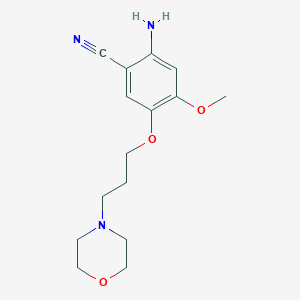

“2,2-Dimethylcyclopropanecarbonyl chloride” is a chemical compound with the CAS Number: 50675-57-5 . It has a molecular weight of 132.59 .

Molecular Structure Analysis

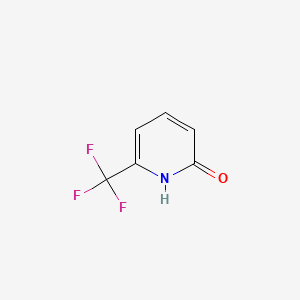

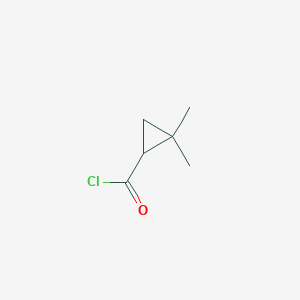

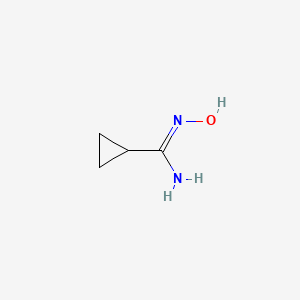

The molecular structure of “2,2-Dimethylcyclopropanecarbonyl chloride” is represented by the linear formula: C6 H9 Cl O . The InChI code for this compound is 1S/C6H9ClO/c1-6(2)3-4(6)5(7)8/h4H,3H2,1-2H3 .

Scientific Research Applications

1. Organic Synthesis and Crystallography

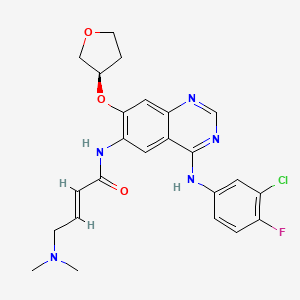

- The compound has been used in the preparation of 3-[3-(2-Chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarbonyl]thiazolidine-2-thione, demonstrating its utility in complex organic syntheses and crystallography studies (Sun et al., 2006).

2. In Organic Synthesis and Production of Isobutylene Compounds

- It serves a key role in organic synthesis processes and the production of isobutylene compounds. Its characteristics, such as being a clear, colorless, highly volatile, and flammable liquid, make it suitable for these applications (2004).

3. Catalysis and Synthetic Building Blocks

- The compound is involved in nucleophilic substitutions of 1-alkenylcyclopropyl esters and 1-alkynylcyclopropyl chlorides catalyzed by palladium(0), indicating its role in catalysis and as a building block in synthetic chemistry (Stolle et al., 1992).

4. Chiral Resolution in Chemical Synthesis

- It has been used in the synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid, which is a crucial intermediate in the production of various pharmaceuticals and pesticides. The studies highlight innovative synthesis routes and improvements in chiral resolution procedures (Xin-zhi, 2005).

5. Antimicrobial Applications

- Research has shown the potential use of star-shaped polycarbonates synthesized from benzyl chloride and mannose-functionalized cyclic carbonate monomers, which involve this compound, as antimicrobial agents against diseases like tuberculosis (Yang et al., 2016).

6. Complexes with Tin, Titanium, and Gallium Chlorides

- The compound forms complexes with Lewis acids like Sn, Ti, and Ga chlorides, which have been characterized and show the activating effect of Lewis acids on the cyclopropane ring. This research enhances our understanding of donor–acceptor cyclopropanes widely used in organic synthesis (Novikov et al., 2012).

7. Electrochemical Studies

- The compound has been studied in the context of electrocatalytic reduction of carbon dioxide by Re(I) bipyridine catalysts, where its derivatives play a role in forming hydrogen-bonded dimers that catalyze the reductive disproportionation of CO2 (Machan et al., 2014).

8. Monitoring in Environmental Safety

- It has been used in methods for monitoring pyrethroid metabolites in human urine, indicating its relevance in environmental safety and human health studies (Arrebola et al., 1999).

Mechanism of Action

Target of Action

The primary target of 2,2-Dimethylcyclopropanecarbonyl chloride is pests and mites on crops . It is mainly used for pest and mite control on crops such as grains, fruit trees, and vegetables .

Mode of Action

2,2-Dimethylcyclopropanecarbonyl chloride works by interfering with the nervous system of insects . This interference leads to the death of the pests, providing effective and long-lasting pest control .

Pharmacokinetics

It is known that the compound is soluble in organic solvents such as ether, acetone, benzene, and toluene, and reacts with water and alcohol . This suggests that it may be absorbed and distributed through the body of the pests upon exposure.

Result of Action

The primary result of the action of 2,2-Dimethylcyclopropanecarbonyl chloride is the death of pests and mites on crops . By interfering with their nervous system, it effectively controls these pests and ensures the health and productivity of the crops .

Action Environment

The action, efficacy, and stability of 2,2-Dimethylcyclopropanecarbonyl chloride can be influenced by various environmental factors. For instance, its solubility in water suggests that rainfall or irrigation could potentially affect its distribution and effectiveness . Additionally, it should be stored and handled carefully to avoid contact with flammable substances and prevent it from splashing into the eyes or entering water sources .

properties

IUPAC Name |

2,2-dimethylcyclopropane-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClO/c1-6(2)3-4(6)5(7)8/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQNQOWHUBGUGQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1C(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30451581 | |

| Record name | 2,2-Dimethylcyclopropanecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethylcyclopropanecarbonyl chloride | |

CAS RN |

50675-57-5 | |

| Record name | 2,2-Dimethylcyclopropanecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 2,2-Dimethylcyclopropanecarbonyl chloride in synthesizing pyrethroid insecticides?

A1: 2,2-Dimethylcyclopropanecarbonyl chloride is a key building block in synthesizing pyrethroid insecticides like cypermethrin and cyfluthrin. [, ] It reacts with other molecules, such as alpha-hydroxyphenoxyacetonitrile or its 4-fluoro-analog, to form the ester linkage present in these insecticides. [] This reaction is typically carried out in an inert solvent at a specific temperature range. []

Q2: Can you provide an example of a specific reaction involving 2,2-Dimethylcyclopropanecarbonyl chloride and its outcome as detailed in the research?

A2: One study describes the reaction of 2,2-Dimethylcyclopropanecarbonyl chloride with 1,3-thiazolidine-2-thione. [] This condensation reaction yields the compound 3-[3-(2-Chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarbonyl]thiazolidine-2-thione. [] The crystal structure of the resulting compound reveals the thiazolidine-2-thione group in its thione form, although tautomeric equilibrium with its thiol form might exist in solution. [] This specific reaction highlights the versatility of 2,2-Dimethylcyclopropanecarbonyl chloride as a building block in chemical synthesis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B1311616.png)